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Compound of Interest

Compound Name: Fluoromethyl p-toluene sulfide

Cat. No.: B8300210

Get Quote

Executive Summary
Compound Name: Fluoromethyl p-tolyl sulfide[1]

CAS Number: 65325-64-6

Molecular Formula:

Molecular Weight: 156.22 g/mol

Primary Application: Electrophilic fluoromethylation reagent precursor; intermediate for

monofluoromethylated sulfones.

Key Instability: Susceptible to hydrolysis; polymerizes upon prolonged storage at ambient

temperature.

Synthesis Strategies
Two primary routes are established for the synthesis of
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-fluoro sulfides. The Fluoro-Pummerer Rearrangement is the preferred method for laboratory-
scale synthesis due to its directness from stable sulfoxides. The Halogen Exchange (Halex)
method is an alternative when starting from chloromethyl sulfides.

Route A: Fluoro-Pummerer Rearrangement (Primary
Protocol)
This method utilizes the reaction of methyl p-tolyl sulfoxide with Diethylaminosulfur trifluoride

(DAST) catalyzed by Lewis acids (e.g.,

or

).

Mechanism: The reaction proceeds via the activation of the sulfoxide oxygen by DAST,

followed by an E1cB-like elimination to form a Pummerer intermediate (thionium ion), which is

then trapped by the fluoride ion.
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Figure 1: Mechanistic pathway of the Fluoro-Pummerer rearrangement.

Experimental Protocol
Reagents:

Methyl p-tolyl sulfoxide (1.0 equiv)

DAST (Diethylaminosulfur trifluoride) (1.3 equiv)

(Antimony trichloride) (0.05 equiv)

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen

inlet, and a rubber septum.

Solvation: Dissolve Methyl p-tolyl sulfoxide (e.g., 10 mmol) in anhydrous DCM (30 mL) under

a nitrogen atmosphere.

Catalyst Addition: Add

(0.5 mmol) rapidly to avoid moisture absorption.

Fluorination: Cool the solution to 0°C. Add DAST (13 mmol) dropwise via syringe. Caution:

DAST reacts violently with water.

Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor via

TLC (silica gel; EtOAc/Hexane). The sulfoxide spot will disappear, and a less polar sulfide

spot will appear.

Quenching: Pour the reaction mixture slowly into saturated aqueous

at 0°C. Caution: Vigorous

evolution.

Extraction: Extract with DCM (

). Wash combined organics with brine, dry over

, and concentrate under reduced pressure.

Purification: Purify via flash column chromatography (Hexanes/EtOAc 95:5) or Kugelrohr

distillation.

Route B: Halogen Exchange (Halex)
Reagents: Chloromethyl p-tolyl sulfide, AgF (Silver fluoride) or CsF/18-crown-6. Conditions:

Acetonitrile, reflux, 4–6 hours. Note: This route requires the pre-synthesis of the chloromethyl

sulfide (carcinogenic potential) and expensive silver salts, making it less attractive for large-

scale prep.
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Characterization Data
The following spectral data is characteristic for Fluoromethyl p-tolyl sulfide. Note that the

moiety presents distinct coupling patterns.

NMR Spectroscopy

Nucleus

Chemical Shift
(

, ppm)

Multiplicity

Coupling
Constant (

, Hz)

Assignment

5.68 – 5.75 Doublet (d)

7.35 – 7.42 Doublet (d) Ar-H (Ortho to S)

7.12 – 7.18 Doublet (d) Ar-H (Meta to S)

2.34 Singlet (s) -

~92.0 – 96.0 Doublet (d)

-180 to -185 Triplet (t)

Physical Properties
Physical State: Colorless to pale yellow liquid.

Boiling Point: Approx. 95–105°C at 2 mmHg (estimated based on phenyl analog).

Stability: Unstable on silica gel for prolonged periods. Best stored at -20°C under argon.

Applications & Reaction Workflow
Fluoromethyl p-tolyl sulfide is rarely the end product; it is a "transfer reagent."

Application 1: Electrophilic Fluoromethylation
The sulfide is alkylated (e.g., with methyl triflate) to form the Fluoromethyl p-tolyl sulfonium salt,

which acts as a source of "

" for nucleophiles.
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Application 2: Synthesis of Fluoromethyl Sulfones
Oxidation of the sulfide yields Fluoromethyl p-tolyl sulfone, a key reagent for the synthesis of

fluoroalkenes via Julia-Kocienski olefination.
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Figure 2: Downstream applications of Fluoromethyl p-tolyl sulfide.

Safety & Handling
DAST Hazards: DAST releases HF upon contact with moisture and can explode if heated

above 50°C undiluted. Always use in a fume hood with blast shielding.

Storage: The title compound is prone to hydrolysis, releasing HF and formaldehyde. Store in

a freezer (-20°C) over activated molecular sieves.

Toxicity: Like many organosulfur compounds, it has a disagreeable odor and potential

toxicity. Handle with double gloves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 6-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine,1172534-83-6->Allfluoro pharmaceutical
co .ltd [allfluoro.com]
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Fluoromethyl p-Tolyl Sulfide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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